

# The Functional Profile of GSK2973980A: A Potent and Selective DGAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK2973980A |           |
| Cat. No.:            | B12433303   | Get Quote |

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical efficacy of **GSK2973980A**, a novel, potent, and selective inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). Developed by GlaxoSmithKline, **GSK2973980A** has been investigated for its potential in treating metabolic disorders, specifically those related to lipid metabolism.[1] This document synthesizes available data on its biochemical activity, cellular effects, and in vivo efficacy in rodent models.

# Core Mechanism of Action: Inhibition of Triglyceride Synthesis

**GSK2973980A**'s primary function is the inhibition of the DGAT1 enzyme. DGAT1 is a crucial enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and acyl-CoA.[2] By blocking this step, **GSK2973980A** effectively reduces the synthesis of triglycerides, which are implicated in fat absorption and storage.[2] This targeted action makes it a subject of interest for managing conditions characterized by excessive lipid accumulation.

The signaling pathway is direct and can be visualized as follows:





Click to download full resolution via product page

Figure 1: Mechanism of Action of GSK2973980A.

# In Vitro Efficacy and Selectivity

The potency and selectivity of **GSK2973980A** have been characterized through various in vitro assays.

#### **Enzyme and Cell-Based Activity**

**GSK2973980A** demonstrated concentration-dependent inhibition of triglyceride synthesis in C2C12 mouse myoblast cells.[2] This cellular activity is a direct consequence of its potent inhibition of the DGAT1 enzyme.

| Assay Type                | Cell Line               | Parameter | Value  | Reference |
|---------------------------|-------------------------|-----------|--------|-----------|
| Triglyceride<br>Synthesis | C2C12 mouse<br>myoblast | IC50      | 0.2 μΜ | [2]       |

# **Target Engagement and Selectivity**

Target engagement within a cellular context was confirmed using a cellular thermal shift assay in the human liver cancer cell line, HepG2. This technique measures the change in the thermal stability of a protein upon ligand binding. Treatment with **GSK2973980A** resulted in a



significant increase in the thermal stability of the DGAT1 protein, confirming direct binding to its intended target in cells.[2][3]

Further analysis using multiplexed quantitative mass spectrometry to profile the thermal stability of over 7,000 proteins revealed a high degree of selectivity. Besides DGAT1, only two other proteins, epoxide hydrolase (EPHX2) and an epimerase family protein (SDR39U1), showed altered thermal stability, indicating that **GSK2973980A** has a very specific target profile.[2][3]

| Parameter            | Method                                              | Cell Line | Concentrati<br>on | Observatio<br>n                                                                | Reference |
|----------------------|-----------------------------------------------------|-----------|-------------------|--------------------------------------------------------------------------------|-----------|
| Target<br>Engagement | Cellular<br>Thermal Shift<br>Assay                  | HepG2     | 0.2 μΜ            | Increased<br>thermal<br>stability of<br>DGAT1<br>between<br>54°C and<br>63.9°C | [2][3]    |
| Selectivity          | Multiplexed<br>Quantitative<br>Mass<br>Spectrometry | HepG2     | 0.2 μΜ            | Altered thermal stability of only 2 of 7103 quantified proteins besides DGAT1  | [2][3]    |

## In Vivo Pharmacological Effects

The functional consequences of DGAT1 inhibition by **GSK2973980A** were evaluated in rodent models of hypertriglyceridemia and diet-induced obesity.

# Postprandial Lipid Excursion and Triglyceride Clearance



In a mouse model designed to mimic the rise in blood lipids after a meal (postprandial lipid excursion), **GSK2973980A** effectively reduced plasma triglyceride levels. Furthermore, its effect on triglyceride clearance was assessed in rats. These studies collectively demonstrate the compound's ability to modulate lipid metabolism in vivo.

### **Efficacy in a Diet-Induced Obesity Model**

When administered to mice fed a high-fat diet to induce obesity, **GSK2973980A** led to a reduction in both body weight and food intake. This suggests a potential role for the compound in managing obesity and related metabolic complications.

# **Experimental Protocols**

The following are summaries of the key experimental methodologies used to characterize **GSK2973980A**.

#### Radiometric DGAT Activity Assay

This assay quantifies the activity of the DGAT enzyme by measuring the formation of radiolabeled triglycerides.





Click to download full resolution via product page

Figure 2: Workflow for the Radiometric DGAT Activity Assay.



### **Cellular Thermal Shift Assay (CETSA)**

This method is used to verify target engagement in a cellular environment.



Click to download full resolution via product page

Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow.

# In Vivo Postprandial Lipid Excursion Model



This model assesses the effect of a compound on triglyceride levels after a fat challenge.

- Animal Model: Fasted mice.
- Procedure: An oral bolus of corn oil is administered to the mice to induce hypertriglyceridemia.
- Intervention: GSK2973980A or a vehicle control is administered prior to the corn oil challenge.
- Measurement: Blood samples are collected at various time points to measure plasma triglyceride levels.
- Endpoint: The reduction in the triglyceride spike in the treated group compared to the control group indicates efficacy.

# **Summary and Future Directions**

**GSK2973980A** is a potent and highly selective inhibitor of DGAT1. It has demonstrated clear target engagement in cells and robust efficacy in preclinical models of dyslipidemia and obesity. Its ability to reduce postprandial triglycerides and decrease body weight in diet-induced obesity models highlights its potential as a therapeutic agent for metabolic diseases. While development of DGAT1 inhibitors has been historically challenged by gastrointestinal tolerability in clinical trials, the specific profile of **GSK2973980A**, including its high selectivity, provides a strong rationale for its continued investigation. Further studies would be required to assess its safety and efficacy in human subjects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GSK2973980A Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]



- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Functional Profile of GSK2973980A: A Potent and Selective DGAT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433303#what-is-the-function-of-gsk2973980a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com